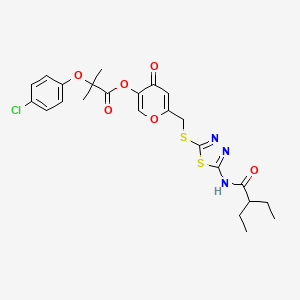
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C24H26ClN3O6S2 and its molecular weight is 552.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a complex organic molecule that incorporates several bioactive functional groups. Its structure includes a thiadiazole moiety, a pyran ring, and an ester group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C₁₈H₁₈ClN₃O₄S, with a molecular weight of approximately 485.6 g/mol. The unique combination of functional groups allows for diverse interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Thiadiazole Moiety | Known for antimicrobial and anti-inflammatory properties. |
| Pyran Ring | Associated with cytotoxicity against cancer cell lines. |
| Ester Group | Enhances solubility and bioactivity. |
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiadiazole moiety is often correlated with enhanced biological activity due to its ability to interact with microbial enzymes.
Anticancer Activity
The compound has been investigated for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival . For example, derivatives based on similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .
The biological activity of this compound is believed to involve multiple pathways:
- Enzyme Interaction : The thiadiazole ring may interact with metal ions in enzyme active sites, inhibiting their function.
- Cell Membrane Disruption : It may disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it could activate apoptotic pathways through mitochondrial dysfunction or caspase activation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiadiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds with structural similarities to our target compound exhibited notable inhibition zones against E. coli and C. albicans .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of structurally related compounds on various cancer cell lines. The study found that certain derivatives showed potent efficacy against MCF-7 cells, with IC50 values ranging from 5.69 to 9.36 µM .
Eigenschaften
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O6S2/c1-5-14(6-2)20(30)26-22-27-28-23(36-22)35-13-17-11-18(29)19(12-32-17)33-21(31)24(3,4)34-16-9-7-15(25)8-10-16/h7-12,14H,5-6,13H2,1-4H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDAAJPNKSXPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














